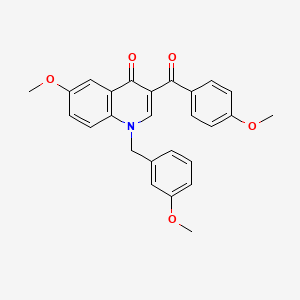
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “2-(Boc-aminomethyl)-cyclohexanecarboxylic acid” would consist of a cyclohexanecarboxylic acid core, with a Boc-protected aminomethyl group attached . The Boc group itself consists of a carbonyl group attached to a tert-butyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available in the current dataset .Scientific Research Applications
Enantiomerically Pure β-Amino Acids
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, as a derivative of trans-2-aminocyclohexanecarboxylic acid, is utilized in the synthesis of helical β-peptides. It is prepared from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure, highlighting its importance as a building block in peptide synthesis. This process involves cyclization, amide formation, and Hofmann-type degradation, with the protected derivatives obtained through specific treatments. The preparation of N-BOC derivatives in particular demonstrates a convenient method for obtaining enantiomerically pure amino acids, essential for research in peptide and protein engineering (Berkessel, Glaubitz, & Lex, 2002).
Amino Group Protection in Intermediate Synthesis
The protection of amino groups is critical in the synthesis of various pharmaceutical intermediates, where this compound plays a key role. For instance, the tert-butyloxycarbonyl (BOC) group is employed to protect the amino group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide. This protection method, conducted via condensation in a mixed solvent, achieves optimal yields under specific conditions, indicating the significance of BOC protection in enhancing synthetic efficiency and product yield in pharmaceutical research (Wang Rong-geng, 2008).
Noncyclic Bis-D- and L-tripeptides Assembly
In the assembly of noncyclic bis-D- and L-tripeptides into tubular constructs, this compound derivatives are utilized for creating highly structured, hydrogen-bonded helical open-ended tubular superstructures. This application demonstrates the utility of such compounds in designing and synthesizing complex molecular architectures that mimic biological structures, offering insights into peptide assembly and function (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
This compound plays a crucial role in the synthesis of triazole-containing compounds, which are important in medicinal chemistry for developing peptidomimetics and biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition demonstrates the compound's versatility in synthesizing protected versions of amino acids, aiding in the preparation of structurally complex and biologically significant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Biocatalytic Asymmetric Synthesis
The compound is also pivotal in the biocatalytic asymmetric synthesis of key chiral intermediates for pharmaceuticals, such as hepatitis C virus (HCV) NS3/4A protease inhibitors. This application showcases the potential of using this compound and its derivatives in biocatalysis, contributing to the development of more efficient and selective synthetic routes for important drug intermediates (Zhu, Shi, Zhang, & Zheng, 2018).
Mechanism of Action
Target of Action
The primary targets of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers target bacterial membranes, leading to increased membrane permeability and allowing antibiotics to reach their intracellular targets .
Mode of Action
The compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets . The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial membrane integrity . By increasing membrane permeability, it disrupts the normal function of the bacterial cell, leading to cell death . This mechanism of action is particularly effective against Gram-negative strains, even those that are colistin- and multi-drug resistant .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function and ultimately cell death . Its superior activity against all tested Gram-negative strains, even those that are colistin- and multi-drug resistant, suggests that it could be a potent antibacterial agent .
Action Environment
The action of this compound is influenced by environmental factors such as pH, as it can accept more protons from its surroundings Its effectiveness may also be influenced by the presence of other substances in the environment that could interact with the compound or its targets
Safety and Hazards
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
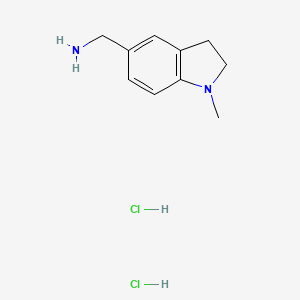
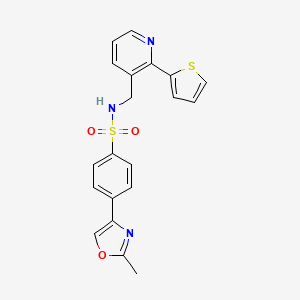
![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

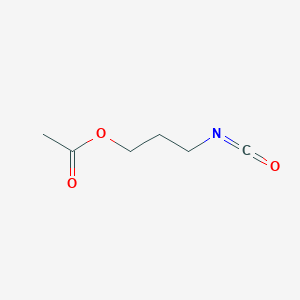
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
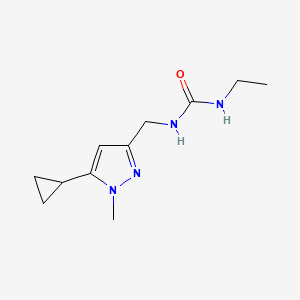
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)
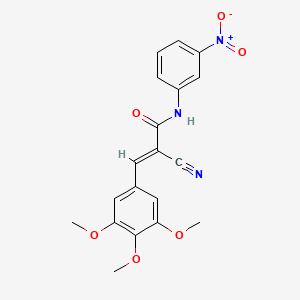
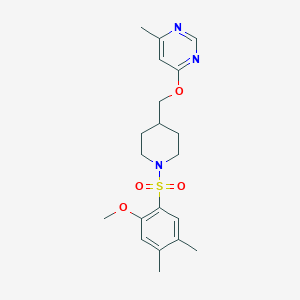
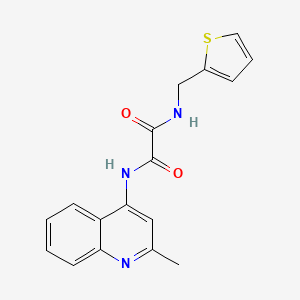
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
